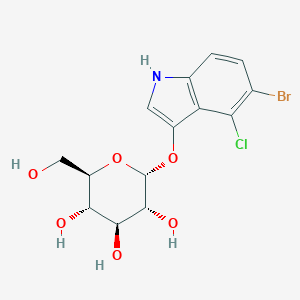

5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside

Descripción general

Descripción

5-Bromo-4-chloro-3-indolyl alpha-D-glucopyranoside, also known as X-Gluc, is a chromogenic substrate for the β-glucuronidase enzyme (GUS) . It is used in screening transgenic plants based on GUS activity . GUS deesterifies X-Gluc into an indoxyl derivative, which upon oxidative polymerization results in the generation of blue indigotin dye .

Molecular Structure Analysis

The molecular formula of 5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside is C14H15BrClNO6 . Its average mass is 408.629 Da and its monoisotopic mass is 406.977112 Da .Chemical Reactions Analysis

The compound is a substrate for the β-glucuronidase enzyme (GUS). In the presence of GUS, it is deesterified into an indoxyl derivative . This derivative then undergoes oxidative polymerization to generate blue indigotin dye .Physical And Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm^3, a boiling point of 673.9±55.0 °C at 760 mmHg, and a flash point of 361.3±31.5 °C . It has 7 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds . Its polar surface area is 115 Å^2 .Aplicaciones Científicas De Investigación

Substrate for β-glucuronidase Enzyme

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, also known as X-Gluc, is an indigogenic substrate for the β-glucuronidase enzyme (GUS) . This enzyme deesterifies X-Gluc into an indoxyl derivative .

Screening of Transgenic Plants

X-Gluc aids in the screening of transgenic plants based on GUS activity . This is a common method used in plant molecular biology.

Generation of Blue Indigotin Dye

The indoxyl derivative produced by the action of GUS on X-Gluc undergoes oxidative polymerization, resulting in the generation of blue indigotin dye . This blue coloration can be easily visualized, making it useful in various research applications.

Substrate for α-glucosidase

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is suitable as a substrate for α-glucosidase . This enzyme is involved in the breakdown of complex carbohydrates in the body.

Use in Druggan-Forsythe-Iversen Medium

This compound is used as a substrate in the Druggan-Forsythe-Iversen medium (DFI agar) for the selective detection of Enterobacter sakazakii in infant milk . This bacterium can cause severe neonatal infections, and rapid detection is crucial for ensuring the safety of infant formula.

Substrate for Acid α-glucosidase

5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside is a substrate for acid α-glucosidase, a glycogen-degrading lysosomal enzyme . This enzyme plays a key role in the metabolism of glycogen, and its activity can be studied using this substrate.

Substrate for β-galactosidase

It is also a substrate for β-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product .

Use in Immunoblotting or Immunocytochemical Assays

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactoside) is a histochemical substrate for β-galactosidase . This substrate yields a blue precipitate upon hydrolysis, making it suitable for use in immunoblotting or immunocytochemical assays .

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, also known as X-Gluc, is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the process of metabolism of complex carbohydrates.

Mode of Action

X-Gluc acts as a substrate for the GUS enzyme . The enzyme de-esterifies X-Gluc into an indoxyl derivative . This derivative then undergoes oxidative polymerization .

Biochemical Pathways

The action of X-Gluc on the GUS enzyme affects the glucuronidation pathway . This pathway is part of the larger set of metabolic pathways involved in the breakdown and removal of various substances within the body. The de-esterification of X-Gluc by GUS leads to the production of an indoxyl derivative , which then forms a blue compound, indigotin, upon oxidative polymerization .

Result of Action

The result of X-Gluc’s action is the generation of a blue compound, indigotin . This is due to the oxidative polymerization of the indoxyl derivative formed when GUS acts on X-Gluc . The blue coloration provides a visual indication of the presence and activity of the GUS enzyme, making X-Gluc useful in various applications, such as screening transgenic plants based on GUS activity .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-HRNXZZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370036 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

CAS RN |

108789-36-2 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

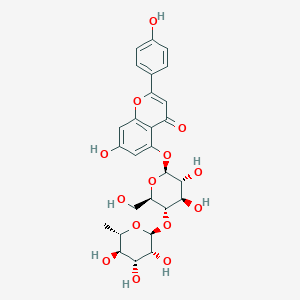

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentanol-N, [1-14C]](/img/structure/B9599.png)